Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the reaction with methoxycarbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy and ester groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with similar compounds such as:
- Ethyl 2-{4-[methyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-{4-[ethyl(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
These compounds share similar structural features but differ in the substituents on the amino and ester groups. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties, making this compound unique in its applications and effects.
Biological Activity
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈F₃N₀₅, characterized by the presence of:
- Trifluoromethyl group : Enhances metabolic stability and bioavailability.
- Methoxycarbonylamino group : Potentially increases solubility and reactivity.
- Hydroxypropanoate moiety : Contributes to its biological activity.
These structural components suggest that the compound may exhibit anti-inflammatory and anticancer properties, similar to other compounds with comparable structures .
Synthesis
The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity and yield. Common methods include:
- Reflux reactions with appropriate reagents to form the core structure.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
These methods are essential for obtaining the compound in sufficient quantities for biological testing.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Anti-inflammatory Activity : Compounds with similar trifluoromethyl groups have been reported to exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer cell proliferation and survival.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for evaluating its therapeutic potential. Initial findings indicate possible interactions with:
- Specific enzymes related to drug metabolism.
- Cellular receptors that may mediate its pharmacological effects.
Such interaction studies are vital for assessing safety and efficacy prior to clinical applications.
Comparative Analysis with Similar Compounds
To further elucidate the unique properties of this compound, a comparison with structurally similar compounds can be informative. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl) | C₁₄H₁₉NO₅ | Contains a hydroxymethoxy group; studied for anti-inflammatory properties |
Ethyl 2-{4-(methoxycarbonyl)anilino}acetate | C₁₄H₁₅NO₄ | Similar methoxycarbonyl functionality; used in medicinal chemistry |
Trifluoroacetophenone | C₈H₇F₃O | A simple trifluoromethyl-containing compound; used as an intermediate in organic synthesis |
This comparison highlights the distinctive combination of functional groups present in this compound that may enhance its pharmacological properties compared to others in its class.
Properties
Molecular Formula |
C15H18F3NO5 |
---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl(methoxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H18F3NO5/c1-4-19(13(21)23-3)11-8-6-10(7-9-11)14(22,15(16,17)18)12(20)24-5-2/h6-9,22H,4-5H2,1-3H3 |
InChI Key |
LUHMCGKJMJCURM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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